Benzenesulfonamide, 4-(9-acridinylamino)-

Description

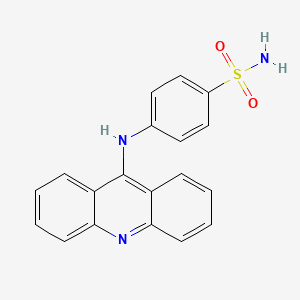

Benzenesulfonamide, 4-(9-acridinylamino)- (CAS: 64895-24-5) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 9-acridinylamino group at the para position. Its molecular formula is C20H16N2O3S, with a molecular weight of 364.42 g/mol . The sulfonamide group (-SO2NH2) enhances hydrogen-bonding capabilities, often critical for binding to biological targets like carbonic anhydrases .

Properties

CAS No. |

58658-17-6 |

|---|---|

Molecular Formula |

C19H15N3O2S |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

4-(acridin-9-ylamino)benzenesulfonamide |

InChI |

InChI=1S/C19H15N3O2S/c20-25(23,24)14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H2,20,23,24) |

InChI Key |

KJTUTENUUQRHAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(9-acridinylamino)- typically involves the reaction of benzenesulfonamide with 9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of benzenesulfonamide, 4-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(9-acridinylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

Therapeutic Applications

Benzenesulfonamide derivatives have been explored extensively for their therapeutic effects in various medical conditions. The compound under discussion has shown promise in the following areas:

- Antitumor Activity : Research indicates that benzenesulfonamide derivatives, including 4-(9-acridinylamino)-, exhibit significant antitumor properties. For instance, studies have highlighted its efficacy against various cancer cell lines, including glioblastoma and pancreatic cancer. The compound operates through the inhibition of carbonic anhydrases (CAs), which are enzymes often overexpressed in tumors .

- Carbonic Anhydrase Inhibition : The benzenesulfonamide scaffold is known for its ability to inhibit carbonic anhydrases, which play a critical role in pH regulation and bicarbonate transport in cells. This inhibition can lead to altered tumor microenvironments that favor apoptosis in cancer cells .

Case Studies

Several studies have documented the effects of benzenesulfonamide derivatives in clinical and preclinical settings:

- Clinical Trials : A notable clinical trial involving SLC-0111 (a derivative of benzenesulfonamide) demonstrated promising results when combined with standard chemotherapy agents like gemcitabine for pancreatic cancer patients expressing CA IX. The trial reported a reduction in tumor growth without significant cytotoxicity at standard pH levels .

- In Vivo Studies : Preclinical studies have shown that benzenesulfonamide derivatives can enhance the efficacy of existing chemotherapeutics while minimizing side effects. For example, combining these compounds with doxorubicin resulted in improved outcomes in mouse models of breast cancer .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(9-acridinylamino)- involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes, further contributing to its anticancer activity .

Comparison with Similar Compounds

Benzenesulfonamides with Rigid vs. Flexible Linkers

- Compound 3i (): 2-((6-Methylpyridin-2-yl)amino)-N-(4-sulfamoylphenyl)acetamide features a pyridyl-acetamide linker. This rigid pyridyl group enhances selectivity for carbonic anhydrase IX (CA IX), with IC50 values < 10 nM, whereas the acridinylamino derivative may exhibit broader inhibition due to its planar aromatic system .

- Compound 3j (): 2-(Phenethylamino)-N-(4-sulfamoylphenyl)acetamide has a flexible phenethyl linker. This flexibility reduces binding affinity compared to rigid analogs, highlighting the importance of the acridinyl group’s rigidity in target engagement .

Heterocyclic Modifications

- Pyrazoline Derivatives (): 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides incorporate a pyrazoline ring, which enhances cytotoxicity (e.g., IC50 = 2.8 μM against MCF-7 cells) but reduces CA inhibition compared to the acridinylamino compound .

- Phosphonate Derivatives (): Phenyl(4-sulfamoylphenyl)phenylphosphonate (Compound 9) introduces a phosphonate group, improving solubility but reducing membrane permeability. The acridinylamino compound’s logP (~3.5) suggests better lipid bilayer penetration .

Substituent Effects on Bioactivity

Acridinylamino vs. Trifluoromethyl Substituents

- 4-(Trifluoromethyl)benzenesulfonamide (): The electron-withdrawing -CF3 group increases sulfonamide acidity (pKa ~8.2), enhancing CA II inhibition (Ki = 12 nM). In contrast, the acridinylamino group’s basicity (pKa ~6.5) may favor interactions with hydrophobic enzyme pockets .

Schiff Base Derivatives

- 4-(Benzylideneamino)benzenesulfonamide (): The Schiff base linker (-CH=N-) allows for π-π stacking but is prone to hydrolysis, limiting stability. The acridinylamino compound’s stable C-N bond avoids this issue .

Pharmacological and Physical Properties

Enzyme Inhibition and Cytotoxicity

BSA: Benzenesulfonamide; m-AMSA.HCl: Methanesulfonamide analog with acridinylamino group.

Solvent Effects and Solubility

- m-AMSA.HCl (): Exhibits solvatochromism in polar solvents (λmax shift = 25 nm in water vs. DMSO), whereas the benzenesulfonamide analog’s solubility is lower (~2 mg/mL in PBS) due to the hydrophobic acridinyl group .

Biological Activity

Benzenesulfonamide derivatives, particularly those substituted with acridinylamino groups, have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzenesulfonamide, 4-(9-acridinylamino)- , has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Structure

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzenesulfonyl chlorides with amino acids or amines. The specific compound under discussion can be synthesized through palladium-mediated amidation processes, yielding high-purity products suitable for biological testing.

Chemical Structure

The structure of Benzenesulfonamide, 4-(9-acridinylamino)- can be represented as follows:

This structure features a sulfonamide group attached to an acridine moiety, which is critical for its biological activity.

Anti-inflammatory Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from this class inhibited carrageenan-induced rat paw edema by up to 94.69% within three hours of administration. The efficacy of these compounds suggests a promising avenue for the development of new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of Benzenesulfonamide, 4-(9-acridinylamino)- have been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against several bacterial strains:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.67 |

| 4h | S. aureus | 6.63 |

| 4d | P. aeruginosa | 6.72 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, Benzenesulfonamide, 4-(9-acridinylamino)- has shown antioxidant activity comparable to that of Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzenesulfonamide derivatives:

- Eze et al. (2019) : This study synthesized various benzenesulfonamide derivatives and assessed their anti-inflammatory and antimicrobial activities in vitro and in vivo. The most active compounds were identified based on their ability to inhibit inflammation and microbial growth effectively .

- Antitumor Activity : A series of studies explored the anticancer potential of acridine-based sulfonamides, showing that modifications in structure could enhance potency against cancer cell lines . Variants with specific substitutions exhibited significant changes in biological activity, indicating the importance of structural optimization.

- Bioassays for Carcinogenicity : While exploring the safety profile of related compounds, bioassays indicated that certain derivatives did not exhibit carcinogenic potential when administered at therapeutic doses . This is crucial for establishing a safety margin for future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.